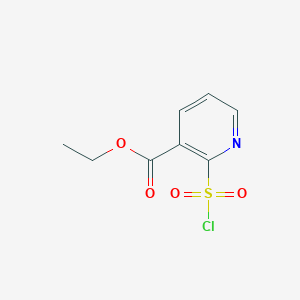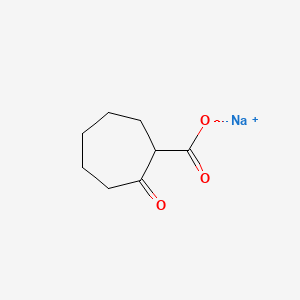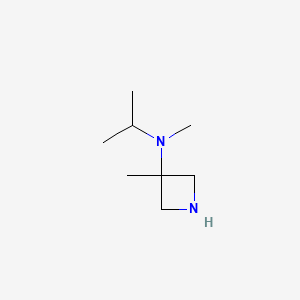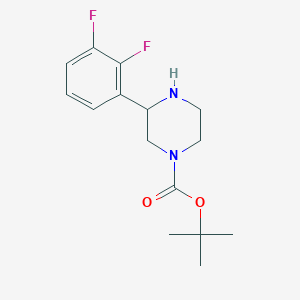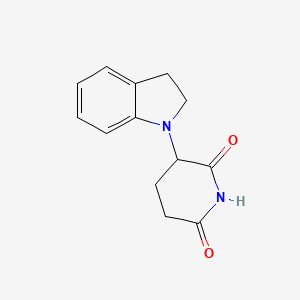
(1-cyclopentyl-1H-pyrazol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopentyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, which is then functionalized with a boronic acid group through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反应分析
Types of Reactions: (1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
科学研究应用
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
1H-Pyrazole-4-boronic acid: This compound has a similar pyrazole ring structure but lacks the cyclopentyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pinacol ester group and is used in similar applications.
Uniqueness: The presence of the cyclopentyl group in (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acid derivatives. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, providing advantages in specific synthetic applications .
属性
分子式 |
C8H13BN2O2 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC 名称 |
(1-cyclopentylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |
InChI 键 |
MOUMLLPKOAXEIN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NN(C=C1)C2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


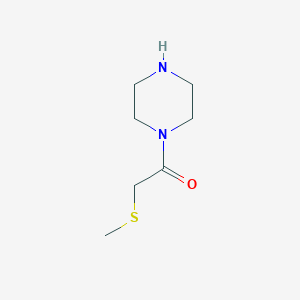
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
